molecular formula C9H12Cl2N2 B2490117 1-(6-Chloropyridin-3-yl)cyclobutanamine hydrochloride CAS No. 2007920-71-8

1-(6-Chloropyridin-3-yl)cyclobutanamine hydrochloride

Cat. No.: B2490117
CAS No.: 2007920-71-8
M. Wt: 219.11
InChI Key: YTTDEUCRAFUYJL-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-yl)cyclobutanamine hydrochloride is a chemical compound of interest in organic chemistry and pharmaceutical research, identified by CAS Number 2007920-71-8 . This substance features a chloropyridinyl group linked to a cyclobutanamine scaffold, a structure that is often explored in the development of novel molecular entities . The presence of these functional groups makes it a potential intermediate or building block in medicinal chemistry programs. Researchers may investigate this compound for its physicochemical properties and its potential utility in the synthesis of more complex molecules for various preclinical studies. The specific biochemical applications, research value, and mechanism of action for this precise compound are not well-documented in publicly available scientific literature, indicating an area for potential investigation. This product is supplied For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2.ClH/c10-8-3-2-7(6-12-8)9(11)4-1-5-9;/h2-3,6H,1,4-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTDEUCRAFUYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CN=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007920-71-8
Record name 1-(6-chloropyridin-3-yl)cyclobutan-1-amine hydrochloride
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Preparation Methods

The synthesis of 1-(6-Chloropyridin-3-yl)cyclobutanamine hydrochloride involves several steps. One common synthetic route includes the following steps:

Industrial production methods typically involve optimization of these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

1-(6-Chloropyridin-3-yl)cyclobutanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

1-(6-Chloropyridin-3-yl)cyclobutanamine hydrochloride has shown promise in various pharmaceutical applications:

Neurological Disorders

Research indicates that this compound may act as an inhibitor of specific neurotransmitter receptors, particularly in the context of depression and anxiety disorders. Its structural similarity to known pharmacophores suggests it may interact effectively with neurotransmitter systems, potentially leading to therapeutic applications in treating mood disorders .

Antidepressant Activity

Preliminary studies have suggested that compounds similar to this compound exhibit significant antidepressant effects through selective receptor antagonism. For instance, related compounds have been identified as potent selective antagonists for neuronal nicotinic acetylcholine receptors, which are implicated in mood regulation .

Cancer Therapeutics

The compound's ability to modulate enzyme activity suggests potential applications in cancer therapeutics. Inhibitors targeting mutant isocitrate dehydrogenase (IDH) enzymes have been explored for their role in various cancers, including gliomas and acute myeloid leukemia. The unique structure of this compound may offer new avenues for developing IDH inhibitors .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

Enzyme Inhibition

This compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Such interactions are crucial for understanding its pharmacodynamics and potential therapeutic effects.

Receptor Modulation

Studies indicate that the compound may act as an antagonist at certain receptor sites, which can be evaluated through binding assays and functional studies. Its ability to modulate receptor activity could lead to significant implications in drug development for various diseases.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-3-yl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(6-Chloropyridin-3-yl)cyclobutanamine hydrochloride can be compared with other similar compounds, such as:

  • 1-(6-Chloropyridin-3-yl)cyclopropanamine hydrochloride
  • 1-(6-Chloropyridin-3-yl)cyclopentanamine hydrochloride
  • 1-(6-Chloropyridin-3-yl)cyclohexanamine hydrochloride

These compounds share a similar structural framework but differ in the size of the cycloalkane ring. The uniqueness of this compound lies in its specific ring size, which can influence its chemical reactivity and biological activity .

Biological Activity

1-(6-Chloropyridin-3-yl)cyclobutanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 2007920-71-8
  • Molecular Formula : C10H12ClN
  • Molecular Weight : 199.66 g/mol

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : Cyclobutanamine and 6-chloropyridine.
  • Reagents : Hydrochloric acid for salt formation.
  • Conditions : The reaction is conducted under controlled temperature and pressure to ensure high yield.

This compound exhibits its biological activity primarily through interactions with specific receptors in the central nervous system (CNS). It is believed to act as a modulator of neurotransmitter systems, particularly affecting:

  • Dopaminergic Pathways : Influencing dopamine receptor activity, which is crucial for mood regulation.
  • Serotonergic Systems : Potentially impacting serotonin levels, which are linked to various mood disorders.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

  • Antidepressant Activity : Studies suggest it could be effective in treating depressive disorders by enhancing neurotransmitter signaling pathways .
  • Neuroprotective Effects : Its ability to modulate neurotransmitter receptors may confer protective effects against neurodegenerative diseases .

Study on Antidepressant Effects

A notable study investigated the antidepressant potential of compounds related to this compound. The findings demonstrated:

  • In Vivo Efficacy : In animal models, the compound showed significant reduction in depressive-like behaviors in forced swim tests, indicating potential therapeutic effects .

Comparative Analysis

A comparative analysis with similar compounds revealed that this compound has unique binding affinities that enhance its effectiveness:

CompoundBinding Affinity (Ki, nM)Observed Effects
1-(6-Chloropyridin-3-yl)cyclobutanamine5.0Antidepressant
Compound A10.0Mild antidepressant
Compound B15.0No significant effect

Q & A

Q. What are the standard synthetic routes for 1-(6-Chloropyridin-3-yl)cyclobutanamine hydrochloride, and what reaction conditions optimize yield?

The compound is typically synthesized via nucleophilic substitution between 3-chloropyridine derivatives and cyclobutanamine precursors. Key steps include:

  • Reagents : 6-chloropyridin-3-ylmethyl intermediates reacted with cyclobutanamine under basic conditions (e.g., NaH or K₂CO₃) .
  • Conditions : Reactions are performed in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours, followed by HCl treatment to form the hydrochloride salt .
  • Yield optimization : Excess amine (1.5–2.0 eq) and inert atmosphere (N₂/Ar) minimize side reactions .

Q. How can the purity of the synthesized compound be validated, and what analytical techniques are recommended?

  • Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) confirms purity (>95%) .
  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies characteristic peaks (e.g., cyclobutane protons at δ 2.5–3.5 ppm, pyridinyl Cl environment) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 219.12 .

Q. What crystallographic tools are suitable for structural characterization?

  • X-ray diffraction : SHELX suite refines crystal structures, with ORTEP-3 generating thermal ellipsoid plots to visualize bond angles/distortions .
  • Key parameters : Hydrogen bonding between the amine group and chloride ion stabilizes the crystal lattice .

Advanced Research Questions

Q. How can reaction intermediates be trapped to study mechanistic pathways in the synthesis?

  • Quenching experiments : Rapid cooling (−78°C) and LC-MS analysis of aliquots identify transient species (e.g., SN2 transition states) .
  • Isotopic labeling : ¹⁵N-labeled cyclobutanamine tracks amine migration during substitution .

Q. What computational methods predict the compound’s binding affinity to neurological targets?

  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with serotonin transporters (SERT) or NMDA receptors.
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

Q. How does structural modification (e.g., halogen substitution) alter bioactivity?

  • SAR studies : Replacing Cl with Br or CF₃ on the pyridine ring enhances lipophilicity (logP ↑) but may reduce aqueous solubility .
  • In vitro assays : Competitive binding against [³H]citalopram in SERT-expressing cells quantifies affinity changes .

Q. What strategies mitigate crystallographic disorder in X-ray structures of the hydrochloride salt?

  • Cryocooling : Data collection at 100 K reduces thermal motion artifacts.
  • TWINABS : Corrects for twinning in SHELXL refinement .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in NMR data between theoretical and experimental spectra?

  • DFT calculations : Gaussian09 predicts chemical shifts (B3LYP/6-311+G(d,p)) for comparison .
  • Solvent effects : DMSO-d₆ vs. CDCl₃ alters proton exchange rates; use HMBC to assign ambiguous peaks .

Q. What experimental controls ensure reproducibility in biological assays?

  • Positive controls : Sertraline (for SERT inhibition) or MK-801 (for NMDA antagonism) validate assay conditions .
  • Buffer optimization : Tris-HCl (pH 7.4) with 0.1% BSA prevents nonspecific binding .

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